molecular formula C17H26N2O3 B2858572 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 954018-48-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No. B2858572
CAS RN: 954018-48-5
M. Wt: 306.406
InChI Key: SDAJYWYUWIAWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (4-pyridinylmethyl)methanamine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” can be represented by the linear formula C15H25N3O . The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15 (5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are integral in synthesizing substances with potential therapeutic effects, such as antihypertensive, antidiabetic, and neuroprotective agents .

Development of Central Nervous System (CNS) Agents

Due to the structural similarity to natural alkaloids, piperidine derivatives, including our compound, are explored for their CNS activity. They are studied for potential applications in treating neurological disorders like Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-Inflammatory and Analgesic Applications

The piperidine moiety is known for its anti-inflammatory and analgesic properties. Research into N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide could lead to the development of new pain relief medications, particularly those targeting chronic pain conditions .

Antimicrobial Activity

Piperidine compounds have been shown to exhibit antimicrobial activity. This compound could be synthesized into derivatives that act against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .

Cancer Therapeutics

Research into piperidine derivatives also extends to oncology, where they are evaluated for their anticancer properties. The compound could be used to develop novel chemotherapeutic agents that target specific cancer cells while minimizing damage to healthy tissues .

Agricultural Chemicals

In the agricultural sector, piperidine derivatives are used to create pesticides and herbicides. The compound’s structural flexibility allows for the synthesis of various agents that can protect crops from pests and diseases .

Safety and Hazards

The safety information available indicates that “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide” is an irritant . A Material Safety Data Sheet (MSDS) is available for further information .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJYWYUWIAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.